Cas no 2228623-01-4 (3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol)
3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol
- 2228623-01-4
- EN300-1801806
- 3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol
-
- Inchi: 1S/C10H11NO4/c12-6-10(3-4-10)8-5-7(13)1-2-9(8)11(14)15/h1-2,5,12-13H,3-4,6H2
- InChI Key: CVDVZPMJGOLPOA-UHFFFAOYSA-N
- SMILES: OCC1(C2C=C(C=CC=2[N+](=O)[O-])O)CC1
Computed Properties
- Exact Mass: 209.06880783g/mol
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 86.3Ų
3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801806-0.05g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-0.1g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-0.25g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-0.5g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-1.0g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 1g |
$1157.0 | 2023-05-23 | ||
| Enamine | EN300-1801806-2.5g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-5.0g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 5g |
$3355.0 | 2023-05-23 | ||
| Enamine | EN300-1801806-10.0g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 10g |
$4974.0 | 2023-05-23 | ||
| Enamine | EN300-1801806-1g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1801806-5g |
3-[1-(hydroxymethyl)cyclopropyl]-4-nitrophenol |
2228623-01-4 | 5g |
$3355.0 | 2023-09-19 |
3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol
3-1-(Hydroxymethyl)cyclopropyl-4-nitrophenol (CAS No. 2228623-01-4): A Comprehensive Overview
3-1-(Hydroxymethyl)cyclopropyl-4-nitrophenol (CAS No. 2228623-01-4) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique cyclopropyl and nitrophenol moieties, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in the development of new therapeutic agents.
The structure of 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol is composed of a cyclopropyl ring attached to a hydroxymethyl group and a nitrophenol moiety. The cyclopropyl ring, known for its high strain energy, imparts unique chemical reactivity and physical properties to the molecule. The hydroxymethyl group adds polarity and potential hydrogen bonding capabilities, while the nitrophenol moiety contributes to the compound's electronic and redox properties.
Recent research has focused on the synthesis and characterization of 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol. One notable study published in the Journal of Organic Chemistry detailed an efficient synthetic route using a combination of transition-metal catalysis and selective functional group transformations. This method not only improved the yield but also enhanced the purity and scalability of the compound, making it more accessible for further studies.
In terms of pharmacological activity, 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol has shown promising results in preliminary biological assays. It has demonstrated significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, preliminary studies have indicated potential antiviral properties, particularly against enveloped viruses such as influenza and herpes simplex virus (HSV).
The mechanism of action of 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol is not yet fully understood, but it is hypothesized to involve multiple pathways. The nitro group may undergo reduction to generate reactive intermediates that can disrupt microbial cell membranes or interfere with essential metabolic processes. The hydroxymethyl group may facilitate cellular uptake or enhance the compound's ability to interact with specific protein targets.
From a toxicological perspective, initial safety assessments suggest that 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol has a favorable safety profile. In vitro cytotoxicity studies have shown low toxicity to mammalian cells at therapeutic concentrations. However, further in vivo studies are necessary to fully evaluate its safety and potential side effects.
The pharmaceutical potential of 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol is being explored through various preclinical studies. Researchers are investigating its efficacy in animal models of infection and inflammation to determine its therapeutic window and optimal dosing regimens. These studies are crucial for advancing the compound towards clinical trials and eventual therapeutic use.
In addition to its direct biological activities, 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol has also shown promise as a lead compound for drug discovery. Its unique structure provides a scaffold for further chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. Several derivatives have been synthesized and evaluated, with some showing improved activity against specific targets.
The future outlook for 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol is promising. Ongoing research is focused on optimizing its synthesis, exploring its biological activities in more depth, and developing it into a viable therapeutic agent. Collaborative efforts between chemists, biologists, and pharmaceutical scientists are essential to realize its full potential in addressing unmet medical needs.
In conclusion, 3-1-(hydroxymethyl)cyclopropyl-4-nitrophenol (CAS No. 2228623-01-4) represents an exciting new compound with significant potential in various areas of research and development. Its unique structure and promising biological activities make it a valuable candidate for further investigation and application in the fields of organic chemistry, medicinal chemistry, and pharmaceutical science.
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